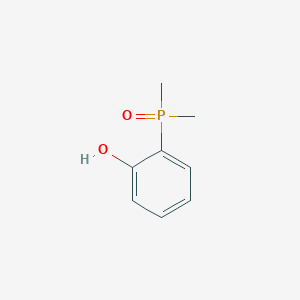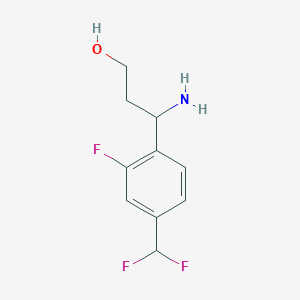
3-Amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol: is a chemical compound with the molecular formula C10H12F3NO . It is characterized by the presence of an amino group, a difluoromethyl group, and a fluorophenyl group attached to a propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-(difluoromethyl)-2-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under appropriate conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also include the use of automated reactors and continuous flow systems to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic conditions.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Substitution: Various halogenating agents, nucleophiles, or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives .
Scientific Research Applications
3-Amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group and fluorophenyl moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. The difluoromethyl group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol
- 3-Amino-3-(4-methoxy-phenyl)-propan-1-ol
- 3-Amino-3-(2,3-difluoro-4-methylphenyl)-propan-1-ol
Uniqueness
3-Amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol is unique due to the presence of the difluoromethyl and fluorophenyl groups, which impart distinct chemical properties and potential biological activities. These features differentiate it from other similar compounds and make it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12F3NO |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
3-amino-3-[4-(difluoromethyl)-2-fluorophenyl]propan-1-ol |
InChI |
InChI=1S/C10H12F3NO/c11-8-5-6(10(12)13)1-2-7(8)9(14)3-4-15/h1-2,5,9-10,15H,3-4,14H2 |
InChI Key |
FKVOFDQJVSCRNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


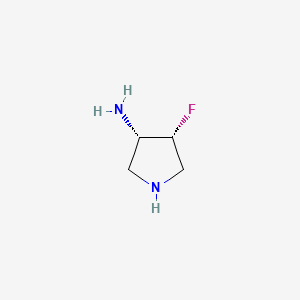
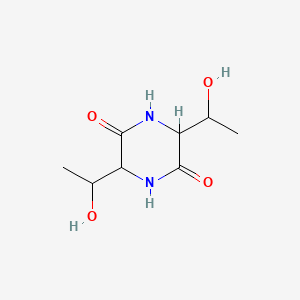
![Tantalum, [2,6-bis(1,1-dimethylethyl)phenolato][2,6-bis(1,1-dimethylethyl)phenolato(2-)]bis(4-methylphenyl)-](/img/structure/B12980486.png)
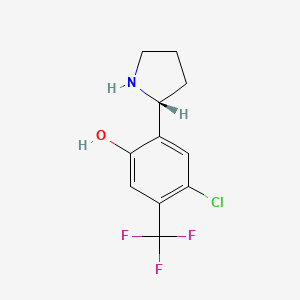

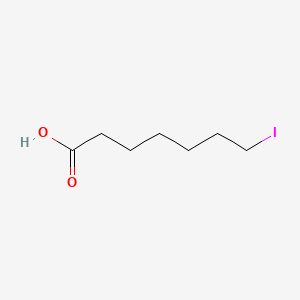
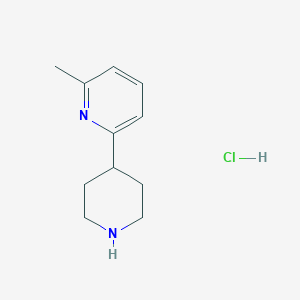
![6-(8,9,10,11-Tetrahydro-3H-pyrrolo[3,2-a]phenanthridin-7-yl)benzo[d]thiazol-2-amine](/img/structure/B12980510.png)
![(5,7-Dichloroimidazo[1,2-a]pyrimidin-2-yl)methanamine](/img/structure/B12980518.png)
![2-Methoxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12980533.png)
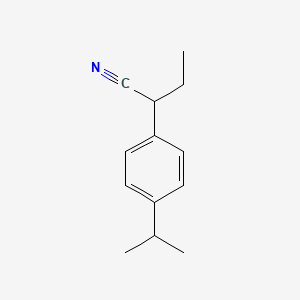
![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B12980543.png)
